molecular formula C9H15NO2 B7646182 N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide

N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide

Cat. No.: B7646182
M. Wt: 169.22 g/mol
InChI Key: SWQANPYTVJVWHT-YUMQZZPRSA-N
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Description

N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide is an organic compound with the molecular formula C9H15NO2 It features a cyclohexane ring with a hydroxyl group and a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and propargylamine.

    Formation of Intermediate: Cyclohexanone undergoes a reduction reaction to form (1S,2S)-2-hydroxycyclohexanone.

    Amidation Reaction: The intermediate is then reacted with propargylamine under specific conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (1S,2S)-2-ketocyclohexylprop-2-enamide.

    Reduction: Formation of (1S,2S)-2-hydroxycyclohexylprop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-2-hydroxycyclohexyl]acetamide
  • N-[(1S,2S)-2-hydroxycyclohexyl]but-2-enamide

Uniqueness

N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring with a hydroxyl group and a prop-2-enamide functional group sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h2,7-8,11H,1,3-6H2,(H,10,12)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQANPYTVJVWHT-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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